3-(4-azidobutoxy)aniline hydrochloride
CAS No.: 2757999-89-4
Cat. No.: VC11595703
Molecular Formula: C10H15ClN4O
Molecular Weight: 242.7
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2757999-89-4 |
---|---|
Molecular Formula | C10H15ClN4O |
Molecular Weight | 242.7 |
Introduction
Chemical Structure and Molecular Characteristics
3-(4-Azidobutoxy)aniline hydrochloride (C₁₀H₁₄N₄O·HCl) features an aniline core substituted at the 3-position by a butoxy chain terminating in an azide (-N₃) group. The hydrochloride salt enhances solubility in polar solvents and stabilizes the amine against oxidation. Key structural attributes include:
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Aromatic ring: The aniline moiety provides a planar, electron-rich aromatic system capable of electrophilic substitution reactions .
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Azidobutoxy chain: The four-carbon spacer balances flexibility and steric accessibility, while the azide enables strain-promoted alkyne-azide cycloaddition (SPAAC) .
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Hydrochloride counterion: Ionic pairing with Cl⁻ increases crystalline stability and modulates solubility .
A comparative analysis with parent compounds reveals structural influences on physicochemical behavior:
Synthesis and Reaction Pathways
The synthesis of 3-(4-azidobutoxy)aniline hydrochloride involves sequential functionalization of aniline, as inferred from azide linker methodologies :
Step 1: Etherification of Aniline
3-Aminophenol undergoes alkylation with 1,4-dibromobutane under basic conditions (e.g., NaH/DMF) to install the butoxy chain:
Step 2: Azide Substitution
The bromine atom is displaced by sodium azide (NaN₃) via nucleophilic substitution in polar aprotic solvents (e.g., DMF, 80°C) :
Step 3: Hydrochloride Formation
The free base is treated with hydrochloric acid to precipitate the hydrochloride salt:
Critical Parameters:
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Temperature: Azide reactions require strict control (<100°C) to prevent explosive decomposition .
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Purification: Column chromatography (SiO₂, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures purity .
Physicochemical Properties
Thermal Stability
The azide group imposes thermal sensitivity, with decomposition expected above 150°C. The hydrochloride salt likely exhibits higher stability than the free base due to ionic lattice effects . Enthalpy of sublimation (ΔsubH) for analogous aniline hydrochlorides is ~87.5 kJ/mol , suggesting moderate intermolecular forces.
Spectroscopic Features
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IR Spectroscopy: N-H stretch (~3400 cm⁻¹), azide asymmetric stretch (~2100 cm⁻¹), and aromatic C=C (~1600 cm⁻¹) .
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¹H NMR (D₂O): δ 6.5–7.2 (aromatic protons), δ 3.5–3.8 (OCH₂), δ 1.6–1.8 (CH₂CH₂CH₂) .
Solubility Profile
Solvent | Solubility (mg/mL) |
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Water | 10–15 |
Methanol | 50–70 |
Dichloromethane | <5 |
Applications in Click Chemistry and Beyond
Bioconjugation
The azide group enables copper-catalyzed (CuAAC) or strain-promoted (SPAAC) cycloadditions with alkynes, facilitating site-specific labeling of biomolecules . For example, coupling with acetylated glucose derivatives (e.g., S18 in Ref. ) generates stable triazole-linked conjugates.
Polymer Functionalization
Incorporating 3-(4-azidobutoxy)aniline hydrochloride into polymers introduces reactive handles for post-polymerization modifications. This is critical for creating stimuli-responsive materials or drug delivery systems.
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